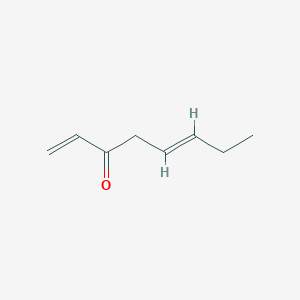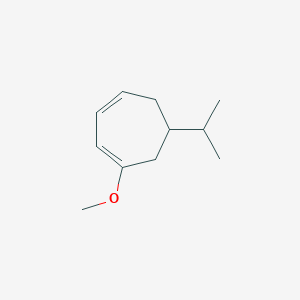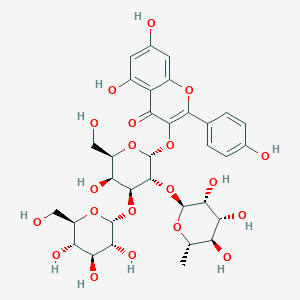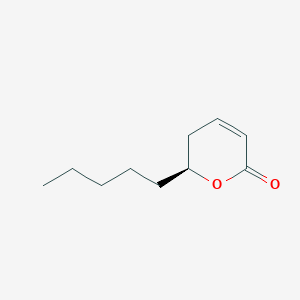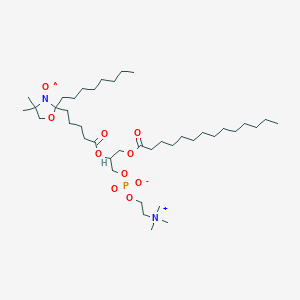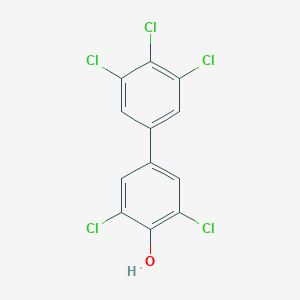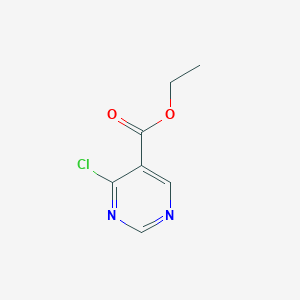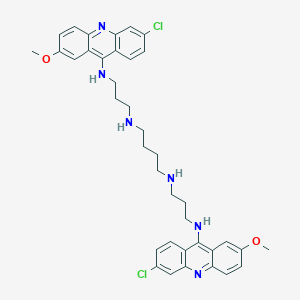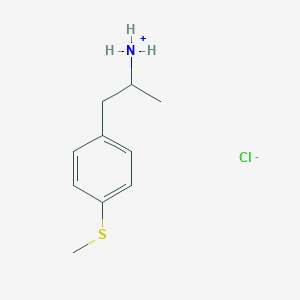
alpha-Methyl-4-(methylthio)-benzeneethanamine,monohydrochloride
Vue d'ensemble
Description
Alpha-Methyl-4-(methylthio)-benzeneethanamine, monohydrochloride, also known as 4-Methylthioamphetamine (4-MTA), is a designer drug of the substituted amphetamine class . It was developed in the 1990s by a team led by David E. Nichols, an American pharmacologist and medical chemist, at Purdue University . It acts as a non-neurotoxic highly selective serotonin releasing agent (SSRA) in animals .
Synthesis Analysis
4-MTA is the methylthio derivative of amphetamine . The exact synthesis process isn’t detailed in the search results, but it was developed by the research team led by David Nichols . It was intended to be used only as an agent for laboratory research into the serotonin transporter protein .Molecular Structure Analysis
The molecular structure of 4-MTA includes a total of 43 bonds. There are 21 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 oxime (aromatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-MTA include a molar mass of 181.30 g·mol−1 . The exact physical properties such as melting point, boiling point, and solubility are not detailed in the search results.Applications De Recherche Scientifique
Synthesis and Medical Intermediates
- Synthesis of Medical Intermediate Molecules : This compound has been used in the synthesis of medical intermediate molecules, particularly in psychotic and schizophrenic psychosis treatment. It is prepared through a series of chemical reactions including sulfonyl chloration, reduction, etherization, and Vilsmeier reaction (Z. Zhimin, 2003).
Monoamine Neurotransmission
- Effects on Monoamine Neurotransmission : Studies have investigated its impact on monoamine neurotransmission in rat brain, particularly its effects on the re-uptake and release of monoamines like dopamine, serotonin, and norepinephrine. These findings are significant for understanding the compound's potential impacts on the central nervous system (F. Nagai, R. Nonaka, K. Satoh Hisashi Kamimura, 2007).
Analytical Detection and Quantification
- Detection in Cases of Intoxication : High performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been used for the detection and quantification of this compound in serum and urine, particularly in cases of severe intoxication. This highlights its relevance in forensic and toxicological analyses (J. Poklis, C. R. Nanco, M. Troendle, C. Wolf, A. Poklis, 2014).
Metabolic and Biochemical Studies
- Methylglyoxal and Biochemical Relevance : Research has been conducted on methylglyoxal (MG), a reactive alpha-oxoaldehyde, which is related to this compound. MG is involved in various biochemical processes and is linked to complications in diabetes and neurodegenerative diseases (I. Nemet, L. Varga-Defterdarović, Z. Turk, 2006).
Pharmaceutical and Therapeutic Research
- Anticancer Activity : A series of N-acylbenzenesulfonamides, related to this compound, has been synthesized and some showed anticancer activity towards human cancer cell lines. This provides insights into the potential therapeutic applications of similar compounds (B. Żołnowska, J. Sławiński, M. Belka, T. Bączek, A. Kawiak, J. Chojnacki, A. Pogorzelska, K. Szafrański, 2015).
Synthetic Chemistry Applications
- Synthetic Routes and By-products : Studies have explored the synthesis of similar compounds and their by-products, providing valuable information for the field of synthetic chemistry (D. Błachut, J. Szawkało, Z. Czarnocki, 2012).
Veterinary Medicine
- Veterinary Applications : The efficacy of compounds similar to alpha-Methyl-4-(methylthio)-benzeneethanamine has been tested against parasites in livestock, demonstrating its potential use in veterinary medicine (F. Ibarra, Y. Vera, H. Quiroz, J. Cantó, R. Castillo, A. Hernández, P. Ochoa, 2004).
Safety And Hazards
4-MTA is a Schedule I substance in many countries, indicating it has a high potential for abuse and no accepted medical use . It has been linked to several drug deaths . The safety data sheet for a similar compound, alpha-Methyl-4-(1-methylethyl)-cyclohexanemethanol, indicates that it is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-(4-methylsulfanylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-8(11)7-9-3-5-10(12-2)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCZWGSFSFNXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)SC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-4-(methylthio)-benzeneethanamine,monohydrochloride | |
CAS RN |
94784-92-6 | |
| Record name | 4-Methylthioamphetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094784926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYLTHIOAMPHETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZM6RBW7Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



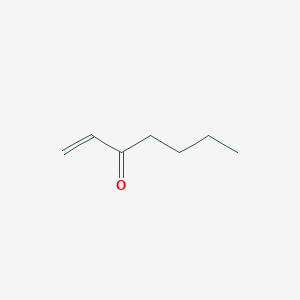

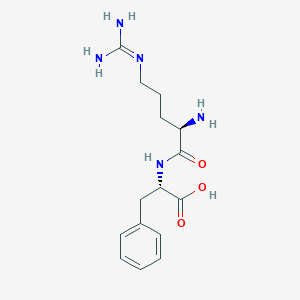
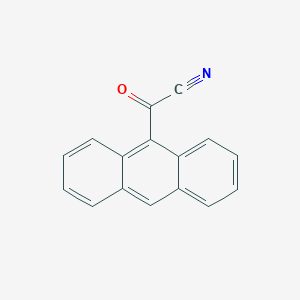
![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)
